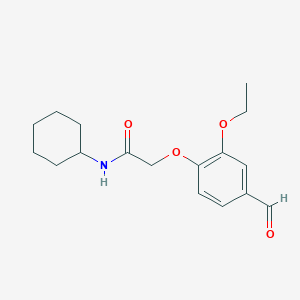

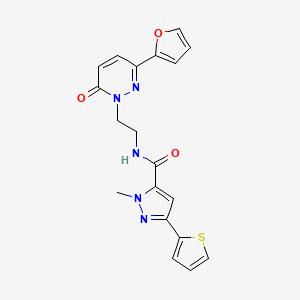

![molecular formula C8H13N3 B2907260 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-37-0](/img/structure/B2907260.png)

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

“4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a chemical compound . It is a solid substance . The IUPAC name for this compound is "4,5,6,7-tetrahydro-3H-imidazo [4,5-c]pyridine dihydrochloride" . The InChI code for this compound is "1S/C6H9N3.2ClH/c1-2-7-3-6-5 (1)8-4-9-6;;/h4,7H,1-3H2, (H,8,9);2*1H" .

Synthesis Analysis

The synthesis of this compound involves the cyclization of histamine dihydrochloride and polyformaldehyde . A study has reported the discovery and structure-activity relationship of a novel class of inhibitors based on the tetrahydroimidazo[4,5-c]pyridine scaffold .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula "C6H9N3.2ClH" . The molecular weight of this compound is 196.08 .Physical And Chemical Properties Analysis

This compound is a solid substance . . It should be stored in a refrigerator .Applications De Recherche Scientifique

4,4-DM-THIP has many potential applications in scientific research. It has been used in the study of the properties of proteins, in the development of new drugs, and in the study of the effects of drugs on the brain. It has also been used to study the effects of environmental pollutants on the nervous system and to study the effects of aging on the brain.

Mécanisme D'action

Target of Action

It has been reported that similar compounds can be used to prepare inhibitors for xa factor and cdk .

Mode of Action

Based on its potential use in the synthesis of xa factor and cdk inhibitors , it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4,4-DM-THIP in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. It also has a wide range of potential applications in scientific research. However, it also has some limitations. It is not approved for use in humans and its effects on humans are not yet fully understood.

Orientations Futures

The potential applications of 4,4-DM-THIP in scientific research are still being explored. Future research could focus on the effects of 4,4-DM-THIP on the development and function of the nervous system, as well as its potential therapeutic applications in a variety of neurological disorders. Additionally, further research could be conducted on the effects of 4,4-DM-THIP on the immune system and its potential therapeutic applications in autoimmune diseases. Finally, further research could be conducted on the effects of 4,4-DM-THIP on the development and function of the cardiovascular system and its potential therapeutic applications in cardiovascular diseases.

Safety and Hazards

Propriétés

IUPAC Name |

4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2)7-6(3-4-11-8)9-5-10-7/h5,11H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLIGOLVLVMYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

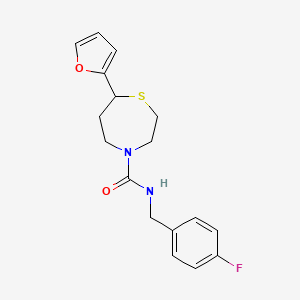

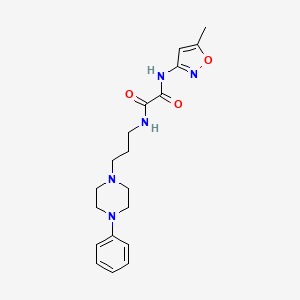

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)

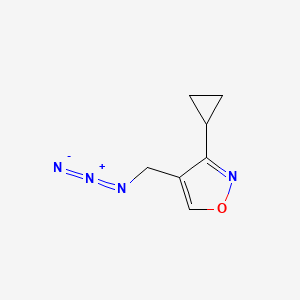

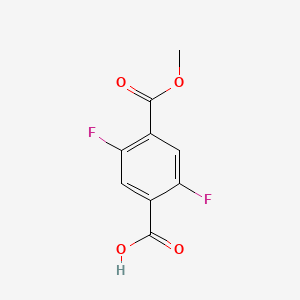

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2907188.png)

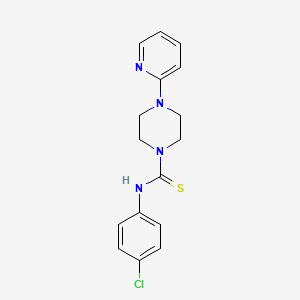

![3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2907189.png)

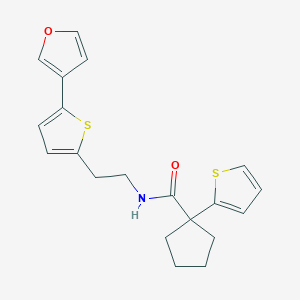

![[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2907190.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine](/img/structure/B2907192.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2907200.png)